molecular formula C9H4ClFO2 B13701456 4-Chloro-7-fluorocoumarin

4-Chloro-7-fluorocoumarin

Cat. No.: B13701456
M. Wt: 198.58 g/mol
InChI Key: OLDNNHMLLPMRTH-UHFFFAOYSA-N
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Description

4-Chloro-7-fluorocoumarin is a halogenated coumarin derivative characterized by a chloro substituent at the 4-position and a fluoro substituent at the 7-position of the coumarin scaffold. Coumarins are widely studied for their fluorescence properties, metabolic stability, and applications in medicinal chemistry and analytical assays. The introduction of halogens (Cl and F) enhances electronic properties, such as electron-withdrawing effects, which influence fluorescence quantum yields, solubility, and reactivity in synthetic or biological systems.

Properties

Molecular Formula

C9H4ClFO2

Molecular Weight

198.58 g/mol

IUPAC Name

4-chloro-7-fluorochromen-2-one

InChI

InChI=1S/C9H4ClFO2/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4H

InChI Key

OLDNNHMLLPMRTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The specific conditions for introducing chlorine and fluorine atoms may vary, but they often involve halogenation reactions using reagents such as thionyl chloride or fluorine gas.

Industrial Production Methods: Industrial production of 4-Chloro-7-fluorocoumarin may involve large-scale halogenation processes, where the coumarin core is treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluorocoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluorocoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating their detection and imaging. In biological systems, it may exert its effects by interfering with cellular processes and signaling pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs and their distinguishing features:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
4-Chloro-7-fluorocoumarin 4-Cl, 7-F ~208.6 (estimated) Enhanced electron-withdrawing effects; potential for tunable fluorescence. N/A
3-Chloro-7-hydroxy-4-methylcoumarin (CHMC) 3-Cl, 7-OH, 4-CH₃ ~210.6 Used in fluorometric assays for cytochrome P450 activity; methyl group enhances lipophilicity.
4-(2-fluorophenyl)-7-methoxycoumarin 4-(2-F-C₆H₄), 7-OCH₃ 293.06 Exhibits strong fluorescence; methoxy group improves solubility in polar solvents.
4-Chloromethyl-7-hydroxycoumarin 4-CH₂Cl, 7-OH ~200.6 Studied for optoelectronic behavior; chloromethyl group increases reactivity in nucleophilic substitutions.

Key Observations :

  • Synthetic challenges: Fluorination at the 7-position may complicate synthesis due to the high reactivity of fluorine in nucleophilic aromatic substitution reactions, as observed in fluoroquinoline analogs .
Pharmacological Activity
  • Fluoro vs. Chloro substitution : In chloroquine analogs, 7-fluoro substitution reduced antimalarial activity compared to 7-chloro derivatives, likely due to altered electronic interactions with biological targets . This trend may extend to coumarins, where fluorine’s strong electronegativity could disrupt binding in enzyme inhibition assays.
Solvent-Dependent Behavior
  • 4-Chloromethyl-7-hydroxycoumarin : Exhibits solvent-dependent optoelectronic properties, with fluorescence quenching in polar aprotic solvents . Similar solvent sensitivity is expected for 4-Chloro-7-fluorocoumarin, though fluorine’s inductive effects may mitigate polarity-driven quenching.

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